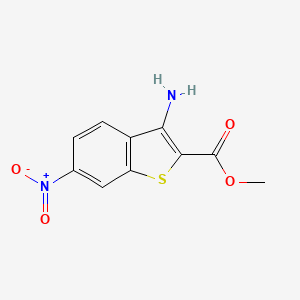

Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate

Übersicht

Beschreibung

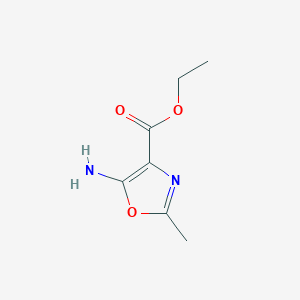

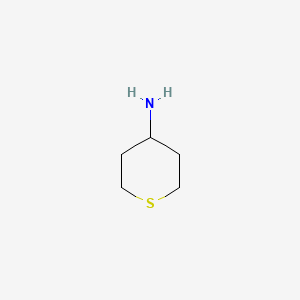

The compound of interest, Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate, is not directly described in the provided papers. However, related compounds with similar structural motifs have been studied. For instance, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate shows a thiophene ring with a 2-amino group and a 3-methyl ester group, indicating that the compound of interest may share some structural similarities .

Synthesis Analysis

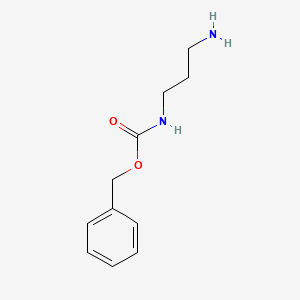

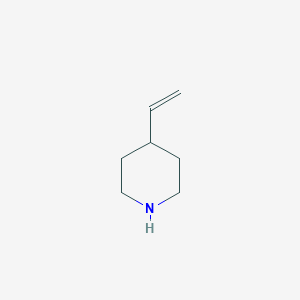

The synthesis of related compounds involves chemoselective methods and multicomponent reactions. For example, 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid was synthesized using Et3SiH/I2 as a reducing agent . Another compound, methyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate, was synthesized by a one-pot multicomponent reaction using urea as an organocatalyst . These methods could potentially be adapted for the synthesis of Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate.

Molecular Structure Analysis

The molecular structure of compounds similar to the one of interest has been determined using X-ray crystallography. For instance, the crystal structure of methyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate was solved by direct methods and refined to a final R-value of 0.0538 . This suggests that the molecular structure of Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate could also be elucidated using similar techniques.

Chemical Reactions Analysis

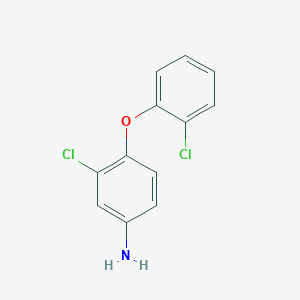

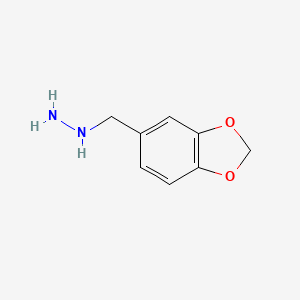

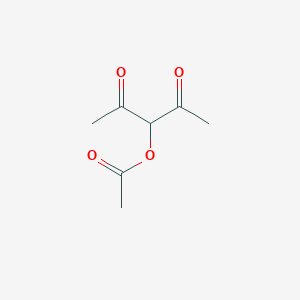

The related compounds exhibit reactivity that could inform the chemical reactions of Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate. For example, Methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate reacts with hydrazine and phenylhydrazine to give pyrazolone derivatives . This indicates that the amino group in the compound of interest may also participate in similar reactions with hydrazine derivatives.

Physical and Chemical Properties Analysis

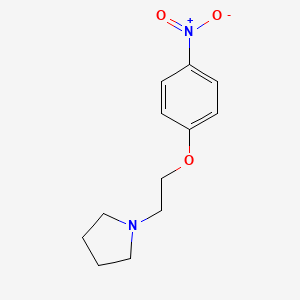

The physical and chemical properties of the compound of interest can be inferred from related compounds. The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is stabilized by intra- and intermolecular N-H···O hydrogen bonds , suggesting that Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate may also form similar hydrogen bonds. Additionally, the presence of a nitro group in the compound of interest could contribute to its reactivity and influence its physical properties, such as solubility and melting point.

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Properties

Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate and its derivatives exhibit varied chemical reactions and properties. For instance, Chapman, Hughes, and Scrowston (1971) demonstrated that 3-Methylthieno[2,3-b and 3,2-b][1]benzothiophen undergoes bromination, Vilsmeier–Haack formylation, and Friedel–Crafts acetylation in the 2-position, showcasing its reactivity and potential in organic synthesis Chapman et al., 1971.

Synthesis and Potential Applications

The synthesis process of derivatives of Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate has been explored in several studies. Scrowston and Shaw (1976) discussed the synthesis of Methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate and related thiopyrano-compounds, hinting at their potential in diverse chemical applications Scrowston & Shaw, 1976.

Biological Activities

A study by Narayana et al. (2006) investigated the antimicrobial and anti-inflammatory activities of 3-Amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one and its Schiff Bases, indicating the potential biological significance of compounds structurally related to Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate Narayana et al., 2006.

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4S/c1-16-10(13)9-8(11)6-3-2-5(12(14)15)4-7(6)17-9/h2-4H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWYTSRBVOQDRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347299 | |

| Record name | Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate | |

CAS RN |

35212-90-9 | |

| Record name | Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.